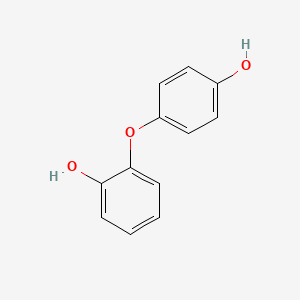
2-(4-Hydroxyphenoxy)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Hydroxyphenoxy)phenol is an organic compound that belongs to the class of phenoxyphenols. It is characterized by the presence of a hydroxyl group attached to a phenoxy group, which is further connected to another phenol ring. This compound is of significant interest due to its potential biological activities and applications in various fields, including chemistry, biology, medicine, and industry.
作用機序
Target of Action
It’s known that phenol derivatives, which include 2-(4-hydroxyphenoxy)phenol, have potential biological activities . They are often used as building blocks for the synthesis of bioactive natural products .
Mode of Action
It’s known that phenol derivatives can interact with various biological targets, leading to changes in cellular functions .
Biochemical Pathways
The biosynthesis of phenolic compounds like this compound involves the introduction of a hydroxyl group into the substrate at a specific position, facilitated by microorganisms with hydroxylases . This process is part of the broader shikimate and phenylpropanoid pathways, which are essential for the biosynthesis of phenolic compounds .
Result of Action
It’s known that phenol derivatives can have potential biological activities, including anti-tumor and anti-inflammatory effects .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the biosynthesis of phenolic compounds can be affected by different stresses . Additionally, the compound’s action can be influenced by the presence of other substances in the environment, such as other chemicals or biological entities.
生化学分析
Biochemical Properties
2-(4-Hydroxyphenoxy)phenol is a phenolic compound with a molecular weight of 202.206 and a density of 1.3±0.1 g/cm3 .
Cellular Effects
Research has shown that this compound can have significant effects on various types of cells. For instance, it has been found to induce antiproliferation effects and apoptosis in human lung cancer cells . It also exerts inhibitory effects on hepatocellular carcinoma cells . These effects are believed to be due to the compound’s influence on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is complex and involves several steps. It is thought to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and can have effects on metabolic flux or metabolite levels
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins . The compound can also have effects on its localization or accumulation within cells .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hydroxyphenoxy)phenol typically involves the reaction of 4-iodophenol with 3-methoxyphenol through an Ullmann reaction catalyzed by copper. This is followed by demethylation using hydrogen bromide in acetic acid . Another method involves the reaction of phenol with (S)-(-)-2-halopropionic acid to synthesize 2-phenoxypropionic acid, which is then oxidized to obtain this compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale Ullmann reactions with copper catalysts, followed by demethylation processes using strong acids like sulfuric acid or hydrochloric acid. These methods ensure high yields and purity of the final product.
化学反応の分析
Types of Reactions
2-(4-Hydroxyphenoxy)phenol undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The hydroxyl group is a strongly activating, ortho- and para-directing substituent, making the compound highly reactive towards electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions
Oxidation and Reduction: The compound can undergo oxidation reactions to form quinones or other oxidized derivatives. Reduction reactions can also occur, leading to the formation of reduced phenolic compounds.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., chlorine, bromine), nitric acid, sulfuric acid, and aluminum chloride for Friedel–Crafts reactions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Halogenation: Halogenated phenoxyphenols.
Nitration: Nitro-substituted phenoxyphenols.
Sulfonation: Sulfonated phenoxyphenols.
Friedel–Crafts Alkylation/Acylation: Alkylated or acylated phenoxyphenols.
科学的研究の応用
2-(4-Hydroxyphenoxy)phenol has a wide range of scientific research applications:
類似化合物との比較
Similar Compounds
4-[4-(4-Hydroxyphenoxy)phenoxy]phenol (4-HPPP): Exhibits similar antiproliferative effects and is used in cancer research.
3-(3,5-Dichloro-4-hydroxyphenoxy)phenol: Synthesized through similar methods and used in various industrial applications.
Uniqueness
2-(4-Hydroxyphenoxy)phenol is unique due to its specific structural arrangement, which imparts distinct biological activities and chemical reactivity
特性
IUPAC Name |
2-(4-hydroxyphenoxy)phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3/c13-9-5-7-10(8-6-9)15-12-4-2-1-3-11(12)14/h1-8,13-14H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPIMVFPKSQDJJM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)O)OC2=CC=C(C=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23990-90-1 |
Source


|
| Record name | 2-(4-hydroxyphenoxy)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Methyl 6-(3-(phenylthio)propanoyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2419799.png)
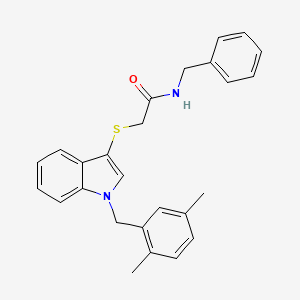
![3-[2-(1,3-benzothiazol-2-yl)ethyl]-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione](/img/structure/B2419802.png)
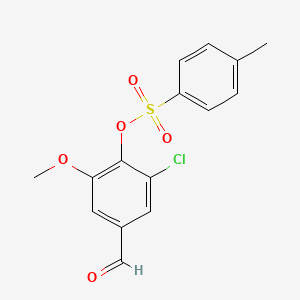
![3-Cyclobutylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2419804.png)
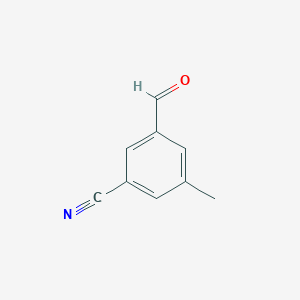
![N-(4-chlorophenethyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2419813.png)
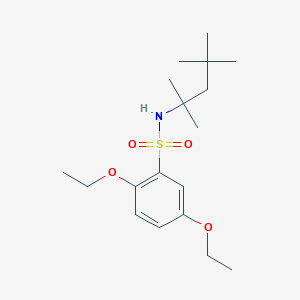
![2-{[(tert-butoxy)carbonyl]amino}-3-(1,5-dimethyl-1H-pyrazol-4-yl)propanoic acid](/img/structure/B2419815.png)

![4-[N-(phenoxycarbonyl)4-ethylbenzenesulfonamido]phenyl phenyl carbonate](/img/structure/B2419818.png)


![4-(4-{6-Tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)-5-fluoropyrimidine](/img/structure/B2419821.png)
